molecular formula C9H16O2 B093112 Allyl hexanoate CAS No. 123-68-2

Allyl hexanoate

Cat. No. B093112
CAS RN: 123-68-2
M. Wt: 156.22 g/mol
InChI Key: RCSBILYQLVXLJG-UHFFFAOYSA-N
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Description

Allyl Hexanoate: Comprehensive Analysis

Allyl hexanoate is a compound that has been synthesized through various methods, often as an ester from hexanoic acid and allyl alcohol. It is used in flavoring substances and has been studied for its occurrence in foodstuffs such as pineapple beverages and yogurts .

Synthesis Analysis

Several studies have focused on the synthesis of allyl hexanoate using different catalysts and conditions. One method involves using activated carbon supported SnCl4·5H2O under microwave irradiation, which yielded an 85.5% ester under optimal conditions . Another approach utilized nano-H4SiW12O40/SiO2 as a catalyst, achieving an esterification ratio of up to 97.2% . Additionally, a nanosized rare earth composite solid super-acid catalyst was employed, resulting in a high esterification rate of 98.2% .

Molecular Structure Analysis

The molecular structure of allyl hexanoate itself is not directly discussed in the provided papers. However, the structure of related allyl compounds has been analyzed, such as the crystal structure of allylammonium hexabromobismuthate(III), which consists of discrete BiBr6^3− anions and three inequivalent allylammonium cations . Another study detailed the structure of an allyl-iridium complex, providing insights into the coordination geometry around the iridium atom .

Chemical Reactions Analysis

The allyl group has been studied as a protecting group in the synthesis of oligonucleotides, where it can be easily removed by nucleophiles under weakly basic or neutral conditions . In another reaction, the self-reaction of the allyl radical was investigated, revealing product channels and kinetics at various temperatures and pressures . Additionally, the nickel-catalyzed allylation of allyl carbonates with homoallyl alcohols was developed to synthesize 1,5-hexadienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl hexanoate are not extensively covered in the provided papers. However, the study of allylammonium hexabromobismuthate(III) provides some insight into the thermal, dielectric, vibrational, and NMR properties of an allyl-containing compound over a range of temperatures . The quantification of allyl hexanoate in food products also sheds light on its use as a flavoring substance and the variability of its concentration levels in pineapple juice-based beverages and yogurts .

Scientific Research Applications

  • Catalytic Synthesis : Allyl hexanoate can be synthesized using various catalysts. For instance, activated carbon supported SnCl4·5H2O under microwave irradiation achieves an 85.5% yield (Yuan Lin, 2007). Similarly, nano-H4SiW12O40/SiO2 catalysts have been used, achieving up to 97.2% esterification (Wang Lian-guang, 2010).

  • Food Flavoring : Allyl hexanoate's concentration variability in pineapple-flavored beverages and yogurts was studied. It showed considerable variation, with concentrations ranging from less than 0.01 to 89.41 mg/kg. This is significant for dietary exposure assessments (A. Raffo et al., 2012).

  • Insect Repellent and Insecticidal Properties : Research on Allyl hexanoate has shown its potential as an insect repellent and insecticide. For example, it was found effective against Acyrthosiphon pisum (pea aphid) and Tribolium castaneum (red flour beetle), suggesting its role in pest control (Marta Giner et al., 2013).

  • Synthetic Chemistry : Allyl hexanoate has been involved in various synthetic processes. For instance, the cobalt-catalyzed carboxylation of allylic C(sp3)-H bond with CO2 can create linear styrylacetic acid and hexa-3,5-dienoic acid derivatives (Kenichi Michigami et al., 2017).

  • Toxicity Studies : Its toxicity has been studied in various contexts, such as in insect cell lines and Spodoptera littoralis larvae, providing insights into the differential cytotoxicity among allyl esters in insect cells of different species and tissues (Marta Giner et al., 2012).

Safety And Hazards

Allyl hexanoate is classified as a flammable liquid (Category 4), and it is toxic if swallowed or in contact with skin . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing respiratory protection, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The global market for Allyl hexanoate is expected to grow in the future . It is used in a variety of products, including food, flavor, and fragrance, cosmetics, and pharmaceuticals . The demand for oxygenated allylic intermediates is increasing, revealing the significance of this type of compound .

properties

IUPAC Name

prop-2-enyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSBILYQLVXLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047653
Record name Allyl hexanoate
Source EPA DSSTox
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour
Record name Hexanoic acid, 2-propen-1-yl ester
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Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl hexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol)
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.890
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl hexanoate

CAS RN

123-68-2
Record name Allyl caproate
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Record name Allyl caproate
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Record name Allyl hexanoate
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Record name Hexanoic acid, 2-propen-1-yl ester
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Record name Allyl hexanoate
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Record name Allyl hexanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222
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Record name ALLYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
A Raffo, A D'Aloise, AD Magrì… - Food Additives & …, 2012 - Taylor & Francis
… of concentration levels of allyl hexanoate, considered as a … In beverages, allyl hexanoate concentrations ranged from … found to contain a level of allyl hexanoate more than 10-fold higher …
Number of citations: 7 www.tandfonline.com
M Giner, J Avilla, N De Zutter, M Ameye… - Industrial Crops and …, 2013 - Elsevier
… In contrast, all allyl esters, except allyl hexanoate, showed high to moderate repellence effects on T. castaneum beetles at 10 μg cm −2 . Interestingly, the repellent activity of allyl …
Number of citations: 18 www.sciencedirect.com
K Herbrand, FJ Hammerschmidt… - Journal of agricultural …, 2007 - ACS Publications
… retention indices were checked whether an allyl hexanoate peak was appearing. Neither … with the FID could hints for the formation of allyl hexanoate be found. The finding that the allyl …
Number of citations: 6 pubs.acs.org
A Raffo, A D'Aloise, AD Magrì, AL Magrì, C Leclercq - Flavour Science, 2014 - Elsevier
… Allyl hexanoate is a flavoring substance characterized by … of concentration levels of allyl hexanoate, considered as a … with the estimation of allyl hexanoate concentrations in foods and …
Number of citations: 2 www.sciencedirect.com
A Raffo, A D'Aloise, AD Magrì, AL Magrì, C Leclercq - 2013 - books.google.com
… Allyl hexanoate is a flavoring substance characterized by … of concentration levels of allyl hexanoate, considered as a … with the estimation of allyl hexanoate concentrations in foods and …
Number of citations: 0 books.google.com
N Grover, M Goel, D Batra, N Garg, R Tuwani… - arXiv preprint arXiv …, 2022 - arxiv.org
… The reported annual consumption is 16033.3 lb for allyl hexanoate, whereas the individual … Allyl hexanoate is reported to be used in alcoholic beverages, gravies, baked goods, hard …
Number of citations: 3 arxiv.org
T Yamada, Y Tanaka, R Hasegawa… - Regulatory Toxicology …, 2013 - Elsevier
… Allyl hexanoate is an ester that consists of allyl alcohol and a straight fatty acid with 6 … allyl hexanoate is highly susceptible to enzymatic ester hydrolysis, it appears that allyl hexanoate …
Number of citations: 11 www.sciencedirect.com
M Kozlovskiy, C Gobble, J Chickos - The Journal of Chemical …, 2015 - Elsevier
The vaporization enthalpies of a series of esters used commercially as flavor ingredients are reported as are their vapor pressures over the temperature range T/K = (298.15 to T B ). …
Number of citations: 18 www.sciencedirect.com
K Nandini, P Srinivas, BK Bettadaiah - Tetrahedron Letters, 2015 - Elsevier
… dihydroxylation of allyl hexanoate to 1-… allyl hexanoate to dihydroxylated product. The best condition to afford the highest yield of 1-hexanoylglycerol with one equivalent allyl hexanoate …
Number of citations: 3 www.sciencedirect.com
T Zou, B Jiang, S Lin, Q Pan - 폴리머, 2016 - dbpia.co.kr
… In this study, we investigate the cross-metathesis degradation of SBR with 5hexenyl acetate, allyl hexanoate, allyl chloroacetate and trifluoroethyl methacrylate as CTAs in the presence …
Number of citations: 3 www.dbpia.co.kr

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